6-Hydroxyangolensic acid methyl ester
Description
Properties
Molecular Formula |
C27H34O8 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl 2-[(1S,3S,7R,8R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16?,18-,20?,21-,22-,25-,26-,27-/m0/s1 |
InChI Key |
GOYZKWCPWBKPIG-RNKBQGBYSA-N |
Isomeric SMILES |
C[C@@]12CCC3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)C(C(=O)OC)O)C |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Hydrochloric Acid (HCl)/Methanol Reflux
Adapted from the synthesis of D-para hydroxybenzene glycine methyl ester, this method employs HCl gas dissolved in methanol to esterify the carboxylic acid group:
Procedure :
-
Dissolve 6-hydroxyangolensic acid (1 eq) in HCl-saturated methanol (7–14% w/v HCl).
-
Reflux at 65–80°C for 2–4 hours.
-
Remove methanol via reduced-pressure distillation.
-
Purify the residue via recrystallization or chromatography.
Key Parameters :
Boron Trifluoride (BF₃) Catalysis
BF₃-methanol complexes offer faster reaction kinetics than HCl:
-
Suspend substrate in 25% BF₃/methanol.
-
Heat at 80°C for 1 hour.
Advantages :
Base-Catalyzed Transesterification
Base-catalyzed methods are unsuitable for free carboxylic acids but applicable if 6-hydroxyangolensic acid is esterified as a glyceride.
Potassium Hydroxide (KOH)/Methanol
Adapted from fatty acid methyl ester (FAME) synthesis:
-
Dissolve glyceride-containing extract in hexane.
-
Add 2N KOH in methanol (1:10 v/v).
-
Recover supernatant containing methyl esters.
Limitations :
-
Requires triglyceride substrate, necessitating prior functionalization of 6-hydroxyangolensic acid.
-
Free hydroxy groups may undergo side reactions (e.g., oxidation).
Trimethylchlorosilane (TMSCl)-Mediated Esterification
TMSCl/methanol enables room-temperature esterification of amino acids, suggesting potential applicability to hydroxy-rich diterpenoids.
Reaction Mechanism
-
TMSCl activates the carboxylic acid via silylation.
-
Methanol nucleophilically displaces the silyl group, forming the methyl ester.
Procedure :
-
Suspend 6-hydroxyangolensic acid in methanol.
-
Add TMSCl (1.2 eq) dropwise at 25°C.
-
Stir for 8–12 hours.
-
Quench with water and extract with ethyl acetate.
Advantages :
Comparative Analysis of Methods
Critical Considerations :
-
Steric Effects : The bulky diterpenoid skeleton may slow reaction kinetics in acid/base methods.
-
Hydroxy Group Reactivity : Unprotected hydroxy groups could lead to side products (e.g., ethers).
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyangolensic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
6-Hydroxyangolensic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It serves as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxyangolensic acid methyl ester involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and context .
Comparison with Similar Compounds
Aromatic Hydroxy-Methyl Esters
Example Compounds :
- Methyl 4-hydroxybenzoate (): A simpler aromatic ester with a single benzene ring, a hydroxy group at position 4, and a methyl ester.
- 6-Hydroxy-2-naphthaleneacetic acid methyl ester : Features a naphthalene backbone, enhancing aromatic stability and enabling π-π interactions absent in single-ring analogs.
Key Differences :
Fatty Acid Methyl Esters (FAMEs)
Example Compounds :
- Palmitic acid methyl ester (C16:0), Linoleic acid methyl ester (C18:2) (Evidences 1, 2, 5).
- 6-(Hexadecanoyloxy)hexadecanoic acid (): A branched ester with a hydroxy fatty acid backbone.
Key Differences :
Resin Acid Methyl Esters
Example Compounds :
- Sandaracopimaric acid methyl ester, Communic acid methyl ester (): Diterpenoid derivatives from plant resins.
Key Differences :
Cyclohexene Carboxylic Acid Methyl Esters
Example Compounds :
Q & A
Q. Table 1. Comparative Analytical Techniques for 6-Hydroxyangolensic Acid Methyl Ester
| Technique | Resolution | LOD (μg/mL) | Key Applications | Limitations |
|---|---|---|---|---|
| GC-FID | Moderate | 0.5 | Quantification in lipids | Limited isomer separation |
| LC-UV | Low | 1.0 | Polarity-based separation | Low sensitivity for trace |
| HRMS | High | 0.1 | Structural elucidation | Cost-intensive |
| NMR | N/A | N/A | Stereochemical confirmation | Requires pure samples |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

